molecular formula C4H5N3OS B1331147 Thiazole-5-carbohydrazide CAS No. 101257-37-8

Thiazole-5-carbohydrazide

Cat. No.: B1331147
CAS No.: 101257-37-8
M. Wt: 143.17 g/mol
InChI Key: PNAGFBYMIAMVGC-UHFFFAOYSA-N
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Description

Thiazole-5-carbohydrazide is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse biological activities and its presence in various medicinally relevant molecules. The thiazole ring’s aromaticity and reactive positions make it a valuable scaffold in drug development and other chemical applications .

Biochemical Analysis

Biochemical Properties

Thiazole-5-carbohydrazide, like other thiazole derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the binding of the thiazole ring to the active site of the enzyme or protein, leading to changes in their function . The exact nature of these interactions depends on the specific biochemical context and the other functional groups present on the this compound molecule.

Cellular Effects

This compound can have various effects on cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . The specific effects of this compound on cells can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. It can also interact with DNA and RNA, leading to changes in gene expression . The exact mechanism of action of this compound is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to the stability of the compound, its degradation over time, and its long-term effects on cellular function . In vitro and in vivo studies can provide valuable information on these temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses may cause toxic or adverse effects . Studies in animal models can help determine the optimal dosage of this compound for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in depend on the specific biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, leading to changes in its localization or accumulation . The specific transport and distribution mechanisms of this compound depend on the specific biochemical context.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific subcellular localization of this compound depends on the specific biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-5-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones, leading to the formation of thiazole derivatives. Another method includes the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in developing new therapeutic agents.

    Medicine: this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Uniqueness: Thiazole-5-carbohydrazide stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .

Biological Activity

Thiazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound features a thiazole ring, which is known for its role in various biological activities. The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, leading to apoptosis in cancer cells and exhibiting antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 value of 0.33 µM, indicating potent activity compared to standard treatments like Sorafenib (IC50 = 0.09 µM) . The compound was shown to induce apoptosis in MCF-7 breast cancer cells by modulating several apoptotic markers:

  • Increased levels :
    • Bax: 4.337-fold
    • Caspase 8: 2.727-fold
    • Caspase 9: 4.947-fold
    • Cytochrome C: 2.420-fold
  • Decreased levels :
    • Bcl-2: 0.359-fold

Additionally, this compound caused cell cycle arrest at the G2/M phase by 27.07%, compared to only 11.31% for untreated controls .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Target
This compound0.33VEGFR-2
Sorafenib0.09VEGFR-2
Compound 6i (n-butyl substitution)8.38 ± 0.62Various cancer lines
Compound 6b (fluoro-substitution)11.50 ± 0.52Various cancer lines
Compound 6j (n-butyl and fluoro-substitution)11.67 ± 0.52Various cancer lines

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents . The synthesis of thiazole derivatives has shown promising results against various strains of bacteria and fungi.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study focusing on the efficacy of this compound derivatives against human glioblastoma cells demonstrated that specific modifications to the thiazole structure enhanced cytotoxicity, with some compounds showing IC50 values less than that of doxorubicin .
  • Antimicrobial Evaluation :
    Another research effort synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that certain substitutions significantly improved their antimicrobial potency .

Properties

IUPAC Name

1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGFBYMIAMVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332842
Record name Thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-37-8
Record name 5-Thiazolecarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101257-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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